(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Overview
Description
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a triazolo-pyridazine structure have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Mode of Action
These compounds often work by interacting with specific target receptors in the body. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound were an enzyme inhibitor, it could affect the biochemical pathway that the enzyme is involved in, leading to changes in the production or breakdown of certain molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. In silico pharmacokinetic and molecular modeling studies are often used to predict these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, an anticancer compound might work by inducing apoptosis (cell death) in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more stable and effective at physiological pH and body temperature .
Biochemical Analysis
Biochemical Properties
(7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial in metabolic processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to carbonic anhydrase results in the inhibition of this enzyme, which plays a crucial role in maintaining pH balance in tissues . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes, affecting cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and cholinesterase, affecting their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and influence various biochemical processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and the extent of its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-12-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-5-9-12-11-8-4-6-2-1-3-7(6)13-14(8)9/h4H,1-3,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUYLNYCYVDHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=NN=C(N3N=C2C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.